(3R)-3-aminoheptanoic acid
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Overview
Description
(3R)-3-aminoheptanoic acid is a chiral amino acid with the molecular formula C7H15NO2 It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminoheptanoic acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and hydroxy groups to olefinic acids. This can be done through asymmetric epoxidation, dihydroxylation, or aminohydroxylation reactions . Another method involves the use of β-lactams, which are synthesized via a Staudinger reaction between ketene and imine . Additionally, Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, an amine, and ketene silyl acetal derivatives can be used to obtain vicinal hydroxylamino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale amino acid synthesis, such as the use of chiral catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroheptanoic acid, while reduction of the carboxylic acid group can produce heptanol.
Scientific Research Applications
(3R)-3-aminoheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-aminoheptanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-aminoheptanoic acid: The enantiomer of (3R)-3-aminoheptanoic acid, with similar chemical properties but different biological activity.
3-aminohexanoic acid: A shorter-chain analog with different physical and chemical properties.
3-aminononanoic acid: A longer-chain analog with distinct reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3R)-3-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
FUENJGFCFZKXBX-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCC[C@H](CC(=O)O)N |
Canonical SMILES |
CCCCC(CC(=O)O)N |
Origin of Product |
United States |
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